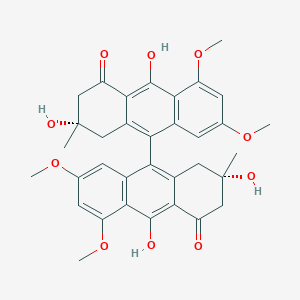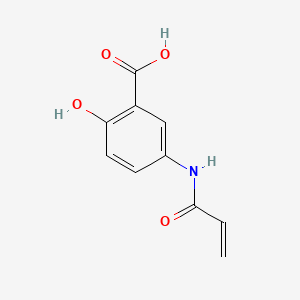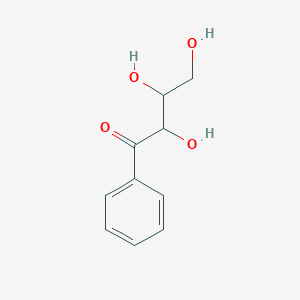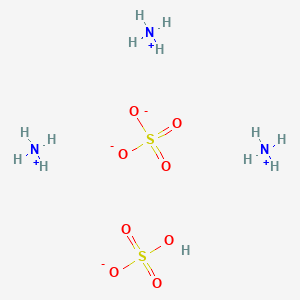
15(16)-EpODE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-15(16)-Epode, also known as Α-15(16)-epode, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, Alpha-15(16)-epode is considered to be an octadecanoid lipid molecule. Alpha-15(16)-Epode is considered to be a practically insoluble (in water) and relatively neutral molecule. Alpha-15(16)-Epode has been detected in multiple biofluids, such as blood and urine. Within the cell, Alpha-15(16)-epode is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.
15(16)-EpODE is an epoxy fatty acid.
Aplicaciones Científicas De Investigación
Obesity Prevention and Community Health Programs
EPODE Approach for Obesity Prevention : The EPODE methodology, standing for ‘Ensemble Prévenons l'Obésité Des Enfants’ or ‘Together let's Prevent Childhood Obesity’, is a significant application of 15(16)-EpODE in the domain of public health. This community-based approach focuses on preventing childhood obesity through various strategies, including political commitment, public-private partnerships, social marketing, and evaluation. The approach has been implemented in over 500 communities across six countries, demonstrating its broad applicability and success in addressing childhood obesity (Van Koperen et al., 2013).
EPODE's International Development : EPODE's methodology is notable for its focus on multi-stakeholder involvement at various levels, promoting healthier lifestyles in a sustainable manner. This model serves as a reference for future research, stakeholder engagement, and the construction of locally tailored evaluation plans, showcasing the versatility of 15(16)-EpODE in community health initiatives (Borys et al., 2012).
Technological Applications
High Voltage Power Conversion Systems : The 15(16)-EpODE framework is instrumental in the development of high-voltage power conversion systems, such as a 15 kV full-bridge rectifier module. This technology, employing silicon carbide junction-barrier Schottky diodes, exemplifies the application of 15(16)-EpODE in enhancing the efficiency and compactness of power systems (Tipton et al., 2011).
Electroluminescence in Organic Polymers : Research in organic polymers for light-emitting diodes (LEDs), involving 15(16)-EpODE, has led to significant advancements in this field. These developments in semiconductor physics of polymers have been crucial for practical applications and understanding the materials' fabrication issues (Friend et al., 1999).
Health and Medical Research
Cytokine Therapy in Cancer Research : In cancer research, 15(16)-EpODE plays a role in cytokine therapy, an emerging tool for boosting immune responses to cancer cells. The study of Interleukin 15 (IL-15) delivered to tumors by electroporation, demonstrates the potential of 15(16)-EpODE in tumor regression and long-term survival in preclinical models (Marrero et al., 2014).
miR-15a/16-1 in B-cell Neoplasms : The deletion of miR-15a/16-1 in activated B-cells, closely related to 15(16)-EpODE, highlights its critical role in the development of plasma cell and mature B-cell neoplasms. This research provides insights into the tumor suppressor activity of miR-15a/16-1 and its implications in B-cell activation and malignancy initiation (Sewastianik et al., 2020).
Propiedades
Nombre del producto |
15(16)-EpODE |
|---|---|
Fórmula molecular |
C18H30O3 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(9Z,12Z)-14-(3-ethyloxiran-2-yl)tetradeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-16-17(21-16)14-12-10-8-6-4-3-5-7-9-11-13-15-18(19)20/h4,6,10,12,16-17H,2-3,5,7-9,11,13-15H2,1H3,(H,19,20)/b6-4-,12-10- |
Clave InChI |
HKSDVVJONLXYKL-OHPMOLHNSA-N |
SMILES isomérico |
CCC1C(O1)C/C=C\C/C=C\CCCCCCCC(=O)O |
SMILES canónico |
CCC1C(O1)CC=CCC=CCCCCCCCC(=O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



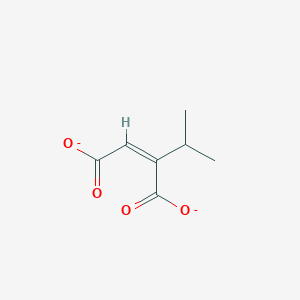


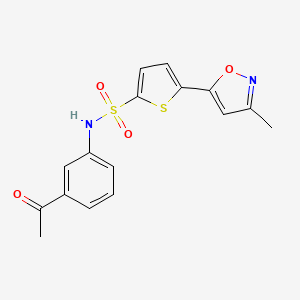
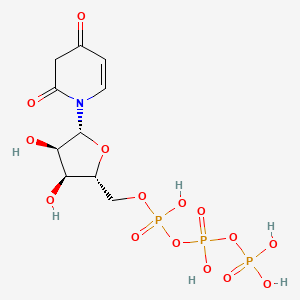
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-7-iodo-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1257486.png)

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1Z)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide;hydrochloride](/img/structure/B1257488.png)
